3-(3,4-Dimethylphenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(3,4-Dimethylphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a hydroxyl group (-OH) attached to a propanenitrile backbone The compound also features a 3,4-dimethylphenyl group, which is a benzene ring substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether, hydrogenation with a palladium catalyst
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile
Reduction: 3-(3,4-Dimethylphenyl)-3-aminopropanenitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3,4-Dimethylphenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-3-hydroxypropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile
- 3-(3,4-Dimethylphenyl)-3-aminopropanenitrile
- 3-(3,4-Dimethoxyphenyl)-3-hydroxypropanenitrile
Uniqueness
3-(3,4-Dimethylphenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. The 3,4-dimethylphenyl group also imparts specific steric and electronic properties that can influence its reactivity and interactions.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-3-hydroxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11,13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKLTGHJLIHMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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